molecular formula C13H17NO3S B1387407 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one CAS No. 1172855-49-0

1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one

Cat. No.: B1387407
CAS No.: 1172855-49-0
M. Wt: 267.35 g/mol
InChI Key: HHMQFMMHTBQVRA-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to the class of piperidin-4-one derivatives, which are recognized as pivotal intermediates and privileged scaffolds in the synthesis of biologically active molecules . The piperidine ring is a fundamental structural motif found in a vast number of FDA-approved drugs and natural alkaloids, underscoring its importance in drug discovery endeavors . The specific incorporation of the (3,5-dimethylphenyl)sulfonyl (tosylate) group in this molecule enhances its utility as a versatile building block, particularly in nucleophilic substitution reactions or as a protecting group in multi-step synthetic pathways. Piperidin-4-one derivatives, in general, have been extensively studied and reported in scientific literature to exhibit a broad spectrum of pharmacological activities. These include serving as cores for developing potential anticancer agents , antimicrobials , anti-inflammatory compounds , and antioxidants . The reactivity of the carbonyl group at the 4-position and the sulfonamide group on the nitrogen atom allows researchers to functionalize the molecule, creating diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This makes this compound a valuable reagent for exploring new chemical space in the development of novel therapeutic candidates. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-10-7-11(2)9-13(8-10)18(16,17)14-5-3-12(15)4-6-14/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMQFMMHTBQVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)N2CCC(=O)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: Piperidin-4-one

Piperidin-4-one is commercially available or can be synthesized via known methods such as the reduction of pyridine derivatives or cyclization reactions. It serves as the nucleophilic amine precursor for sulfonylation.

Sulfonylation Reaction

The key step is the reaction of piperidin-4-one with 3,5-dimethylphenylsulfonyl chloride under controlled conditions. The general procedure involves:

  • Dissolving piperidin-4-one in an appropriate solvent such as dichloromethane or tetrahydrofuran.
  • Adding a base (e.g., triethylamine or sodium carbonate) to neutralize the hydrochloric acid generated.
  • Slowly adding 3,5-dimethylphenylsulfonyl chloride dropwise under cooling to control the exothermic reaction.
  • Stirring the reaction mixture at room temperature or slightly elevated temperature to complete the sulfonylation.
  • Monitoring the reaction progress by thin-layer chromatography (TLC).
  • Work-up by aqueous extraction, washing, drying, and purification by recrystallization or chromatography.

Alternative Synthetic Routes

Some literature reports the preparation of related sulfonyl piperidinones via:

  • Using ethyl piperidin-4-carboxylate as an intermediate, which is first sulfonylated then converted to the piperidin-4-one derivative by hydrolysis or further functional group transformations.
  • Employing hydrazine hydrate treatment to convert sulfonylated esters to carbohydrazides, followed by cyclization or ring closure reactions to yield the piperidinone sulfonyl derivatives.

These multi-step routes provide flexibility for introducing additional functional groups or heterocyclic moieties.

Representative Experimental Data and Conditions

Step Reagents & Conditions Outcome / Notes
Piperidin-4-one preparation Commercial or synthesized via reduction/cyclization Pure piperidin-4-one as starting material
Sulfonylation 3,5-Dimethylphenylsulfonyl chloride, base (Et3N), DCM Stir at 0-25 °C, 3-6 hours, monitored by TLC
Work-up Aqueous wash, drying over MgSO4, solvent removal Crude sulfonylated product
Purification Recrystallization or silica gel chromatography Pure 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one

Research Findings and Analytical Characterization

  • Reaction Monitoring: TLC is commonly used to monitor the conversion of piperidin-4-one to the sulfonylated product, with characteristic Rf shifts indicating product formation.
  • Spectroscopic Confirmation:
    • IR Spectroscopy: Shows characteristic sulfonyl (S=O) stretching bands near 1140-1350 cm⁻¹ and carbonyl (C=O) stretch around 1650-1700 cm⁻¹.
    • NMR Spectroscopy:
      • ^1H NMR reveals aromatic protons of the 3,5-dimethylphenyl group (singlets for methyl groups around 2.2 ppm, aromatic protons around 7.0-7.5 ppm).
      • Piperidinone ring protons appear as multiplets in the 1.5-4.5 ppm range.
    • Mass Spectrometry: Confirms molecular ion consistent with the sulfonylated piperidinone molecular weight.
  • Yield: Typical yields range from 70% to 90%, depending on reaction conditions and purification efficiency.

Comparative Notes on Sulfonylation with Different Substituted Phenylsulfonyl Chlorides

Substituent on Phenylsulfonyl Chloride Reaction Time (hours) Yield (%) Notes
4-Chlorophenyl 3-4 80-85 Well-studied, good reactivity
4-Toluenesulfonyl (p-methyl) 3-5 75-88 Commonly used, good stability
3,5-Dimethylphenyl (target compound) 4-6 70-85 Slightly longer due to sterics

The 3,5-dimethyl substitution introduces steric hindrance which may slightly slow the reaction or require optimization of conditions.

Summary of Key Preparation Steps

Chemical Reactions Analysis

1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfone derivatives, reduced piperidine derivatives, and substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it has been reported to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The molecular targets and pathways involved include those related to inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The sulfonyl group in the target compound is attached to a 3,5-dimethylphenyl ring, which contrasts with analogs bearing electron-withdrawing substituents (e.g., fluoro, nitro, or trifluoromethyl groups). For example:

  • 1-[(4-(Trifluoromethyl)phenyl)sulfonyl] derivatives () introduce a strongly electron-withdrawing trifluoromethyl group, which may increase metabolic stability but reduce solubility .

Key Insight : Methyl groups in the target compound are electron-donating, which could reduce electrophilicity at the sulfonyl group compared to fluorinated analogs. This may influence reactivity and intermolecular interactions.

Structural and Conformational Differences

Many analogs incorporate bis-benzylidene groups at the 3 and 5 positions of the piperidin-4-one ring (e.g., –5), creating extended π-conjugation systems. These modifications enhance planarity and rigidity, which are critical for interactions with enzymes or receptors.

Example :

  • (3E,5E)-3,5-bis(4-Fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one () exhibits anti-inflammatory activity attributed to its conjugated system and fluorinated substituents .

Physicochemical Properties

Property Target Compound 1-[(4-Fluorophenyl)sulfonyl] Derivative () Pyrazole-Sulfonyl Analog ()
Molecular Formula C₁₃H₁₇NO₃S C₂₅H₁₆F₃NO₃S C₁₀H₁₅N₃O₃S
Molecular Weight (g/mol) ~283.35 479.46 257.31
Substituents 3,5-dimethylphenyl sulfonyl 4-fluorophenyl sulfonyl, bis(4-fluorobenzylidene) 3,5-dimethylpyrazole-4-sulfonyl
Biological Activity Not reported Anti-inflammatory Not reported
Key Functional Groups Electron-donating methyl Electron-withdrawing fluorine Heterocyclic pyrazole

Observations :

  • The target compound’s higher hydrophobicity (due to methyl groups) may reduce aqueous solubility compared to fluorinated analogs.

Biological Activity

1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with sulfonyl chlorides. The process can be optimized using various solvents and conditions to enhance yield and purity. The general reaction scheme can be summarized as follows:

  • Starting Materials : Piperidine and 3,5-dimethylbenzenesulfonyl chloride.
  • Reaction Conditions : The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or under reflux.
  • Purification : The product can be purified using recrystallization or chromatography.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Properties : Studies have shown that this compound can inhibit nitric oxide (NO) production in macrophages, indicating potential anti-inflammatory effects .

Case Studies

  • Neuroprotective Effects : In a study evaluating the neuroprotective potential of piperidine derivatives, this compound demonstrated significant inhibition of AChE with an IC50 value comparable to standard drugs . This suggests its potential role in treating neurodegenerative disorders.
  • Anti-cancer Activity : Research has indicated that compounds with similar structural features exhibit cytotoxic activity against various cancer cell lines. For instance, derivatives were tested against HT29 colon cancer cells, showing promising growth inhibition .

Data Tables

Biological ActivityObserved EffectReference
AChE InhibitionIC50 = 2.91 μM
BuChE InhibitionIC50 = 4.35 μM
NO Production InhibitionSignificant reduction in RAW264.7 macrophages
CytotoxicityEffective against HT29 cell line

Q & A

Basic: What are the standard synthetic routes for 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one?

The compound can be synthesized via sulfonylation of piperidin-4-one derivatives. A common method involves reacting 3,5-dimethylbenzenesulfonyl chloride with piperidin-4-one under basic conditions (e.g., using triethylamine in dichloromethane). Post-reaction purification typically involves column chromatography or recrystallization. For structurally analogous compounds, condensation with aldehydes in HCl-saturated acetic acid has been employed to form arylidene derivatives, as seen in the synthesis of 3,5-bis(arylidene)-piperidin-4-ones . Reaction optimization should focus on temperature control (e.g., 0–5°C during sulfonylation) and stoichiometric ratios to minimize side products.

Basic: How is structural characterization performed for this compound?

Structural elucidation relies on spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., aromatic protons at δ 7.6–7.8 ppm for dimethylphenyl groups, piperidinone carbonyl at ~205 ppm in 13^13C) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., EI-MS m/z 411 for a related sulfonylated piperidinone) .
  • X-ray Crystallography : SHELXL software is widely used for refining crystal structures, particularly for resolving disorder in piperidinone rings. For example, single-crystal studies of analogous compounds report mean C–C bond lengths of 0.004 Å and R factors <0.05 .

Basic: What safety precautions are required when handling this compound?

Refer to safety data sheets (SDS) for piperidin-4-one derivatives:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, rinse immediately with water; for ingestion, seek medical attention .
  • Storage : Room temperature in airtight containers, away from oxidizing agents .

Advanced: How can contradictory crystallographic data be resolved during refinement?

Discrepancies in bond lengths or angles may arise from disorder or twinning. Using SHELXL:

  • Apply restraints for flexible groups (e.g., sulfonyl or piperidinone moieties).
  • Validate with Hirshfeld surface analysis to assess intermolecular interactions.
  • Cross-validate with DFT calculations for geometric optimization. For example, SHELX refinements of similar compounds achieved R factors of 0.040 by addressing disorder in the piperidinone ring . Always compare data against high-resolution structures in databases like the Cambridge Structural Database .

Advanced: How to optimize HPLC methods for purity analysis?

  • Mobile Phase : Use methanol-buffer mixtures (e.g., 65:35 methanol/sodium acetate buffer, pH 4.6) for resolving sulfonylated derivatives .
  • Detection : UV at 254 nm (aromatic absorption).
  • Validation : Assess linearity (R² >0.995), LOD/LOQ, and repeatability per ICH guidelines. For impurities, spike samples with synthetic byproducts (e.g., unreacted sulfonyl chloride) .

Advanced: What strategies address low yields in sulfonylation reactions?

  • Catalysis : Use DMAP to enhance sulfonyl chloride reactivity.
  • Solvent Optimization : Replace dichloromethane with THF for better solubility.
  • Quenching : Add ice-cold water to precipitate the product and reduce hydrolysis . Monitor reaction progress via TLC (Rf ~0.4 in CHCl3_3/Et2_2O) .

Advanced: How to evaluate bioactivity based on structural analogs?

  • Antitumor Activity : Analogous 3,5-bis(arylidene)-piperidin-4-ones show IC50_{50} values <10 µM against cancer cell lines via ROS induction .
  • Molecular Docking : Target enzymes like carbonic anhydrase or kinases using the sulfonyl group as a hydrogen bond acceptor.
  • ADMET Prediction : Use SwissADME to assess permeability (e.g., logP ~2.5 for related compounds) .

Advanced: How to assess stability under varying pH and temperature?

  • Forced Degradation : Expose to 0.1M HCl/NaOH at 60°C for 24 hours. Monitor degradation via HPLC.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (expected >200°C for sulfonamides).
  • Lyophilization : Assess stability in solid state vs. solution .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one
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1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one

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